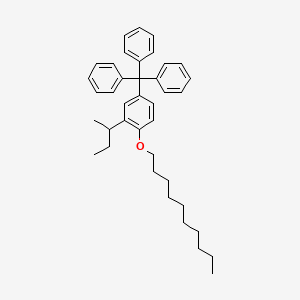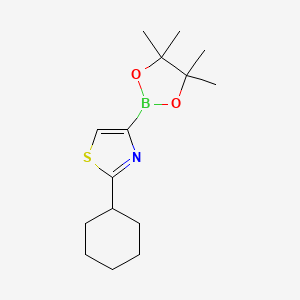
2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester
Vue d'ensemble
Description
2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester is a type of organoboron reagent. These reagents are highly valuable building blocks in organic synthesis due to their stability, ease of preparation, and environmentally benign nature . They are particularly useful in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of boronic esters like this compound often involves the use of organometallic intermediates . For instance, Genet described a “one-pot” method to prepare organotrifluoroborate salts from organometallic intermediates, such as organolithium reagents .Chemical Reactions Analysis
Boronic esters like this compound are involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura coupling, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another reaction is the catalytic protodeboronation of alkyl boronic esters, which utilizes a radical approach .Physical and Chemical Properties Analysis
Boronic esters like this compound are generally stable, readily prepared, and environmentally benign . They have been tailored for application under specific Suzuki–Miyaura coupling conditions .Applications De Recherche Scientifique
Thiazole Derivatives in Medicinal Chemistry
Thiazole and its derivatives, including compounds similar to 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester, have been extensively studied for their diverse pharmacological properties. They exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. The variability in therapeutic applications proposed for thiazole derivatives underscores the unpredictability and potential of pharmacological activity resulting from structural modifications of a prototype drug molecule. This highlights the thiazole scaffold's significance in pharmaceutical research (Leoni et al., 2014; Leoni et al., 2014).
Boron Chemistry and Applications
Boron-containing compounds, such as cyclic boronate esters, play significant roles in organic synthesis, pharmacology, supramolecular chemistry, and materials science due to their stability in air and versatile reactivity. The exploration of BON heterocycles, which include a B–O–N motif, has grown, showing potential as new chemotypes for drug design. These compounds offer a novel approach for the preparation of bioconjugates and functionally modified polymers, underscoring the promising yet underrated potential of BON heterocycles in medicinal chemistry and materials science (Golovanov & Sukhorukov, 2021).
Antioxidant and Anti-inflammatory Applications
The search for alternative antioxidant and anti-inflammatory agents has led to the development and evaluation of benzofused thiazole derivatives. These compounds have shown significant anti-inflammatory activity and potential antioxidant activity against reactive species. This indicates that benzofused thiazole derivatives constitute an interesting template for the development of new anti-inflammatory agents and antioxidants, highlighting the importance of thiazole derivatives in therapeutic agent design and development (Raut et al., 2020).
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, is involved in various chemical transformations. Protodeboronation, a process where boronic esters undergo deboronation, is one such transformation . This process is catalyzed and involves the removal of the boron moiety from the compound . The compound can also participate in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, in Suzuki–Miyaura coupling, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the compound’s action depends on the specific reactions it is involved in. For instance, in the case of Suzuki–Miyaura coupling, the compound helps in the formation of new carbon-carbon bonds . In protodeboronation, the compound undergoes a transformation that results in the removal of the boron moiety .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the rate of reaction of boronic pinacol esters is strongly influenced by pH . . Therefore, the stability of the compound and its efficacy in reactions could be influenced by factors such as exposure to air and moisture.
Safety and Hazards
While specific safety and hazards information for 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester is not available in the search results, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
Orientations Futures
The future directions for boronic esters like 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester could involve further development of their protodeboronation . This process is not well developed, and new methods could expand the range of transformations possible with these compounds . Additionally, boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Propriétés
IUPAC Name |
2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-20-13(17-12)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJPOSXPKUPXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151507 | |
| Record name | Thiazole, 2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402166-61-3 | |
| Record name | Thiazole, 2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402166-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B6594737.png)
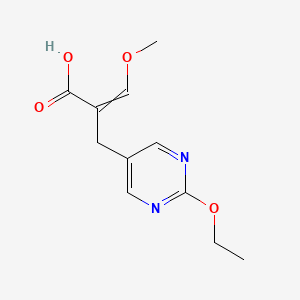
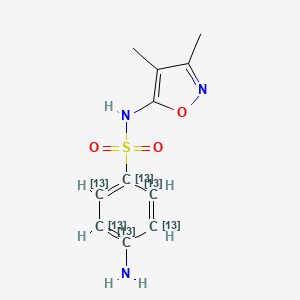
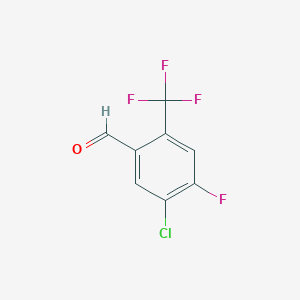

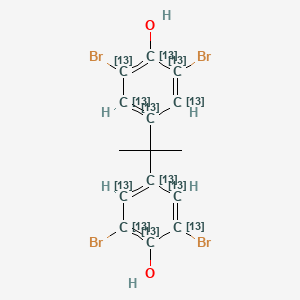
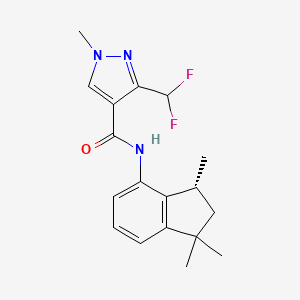

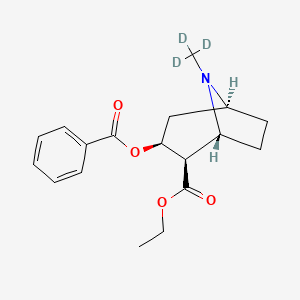

![2-[(7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile](/img/structure/B6594802.png)


